molecular formula C10H15NO4 B14394956 2,5-Bis(methoxymethoxy)aniline CAS No. 89883-06-7

2,5-Bis(methoxymethoxy)aniline

Cat. No.: B14394956
CAS No.: 89883-06-7
M. Wt: 213.23 g/mol
InChI Key: XTHAXEXSPPSXDR-UHFFFAOYSA-N
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Description

2,5-Bis(methoxymethoxy)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxymethoxy groups attached to the benzene ring at the 2 and 5 positions, and an aniline group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(methoxymethoxy)aniline typically involves the protection of hydroxyl groups followed by nitration and reduction steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methoxymethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2,5-Bis(methoxymethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(methoxymethoxy)aniline involves its interaction with various molecular targets. The methoxymethoxy groups can undergo hydrolysis to release methanol and form reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(methoxymethoxy)aniline is unique due to the presence of methoxymethoxy groups, which provide distinct chemical reactivity and potential for various applications. The compound’s ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

89883-06-7

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2,5-bis(methoxymethoxy)aniline

InChI

InChI=1S/C10H15NO4/c1-12-6-14-8-3-4-10(9(11)5-8)15-7-13-2/h3-5H,6-7,11H2,1-2H3

InChI Key

XTHAXEXSPPSXDR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)OCOC)N

Origin of Product

United States

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